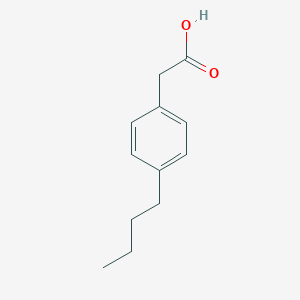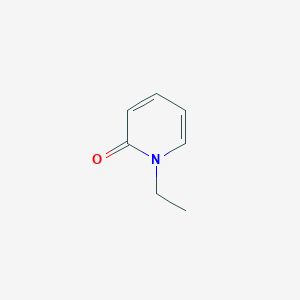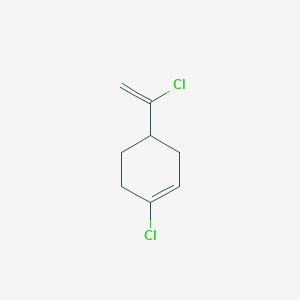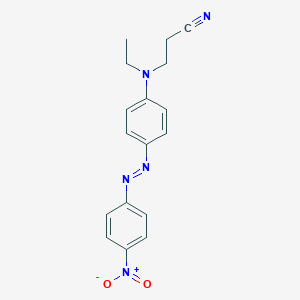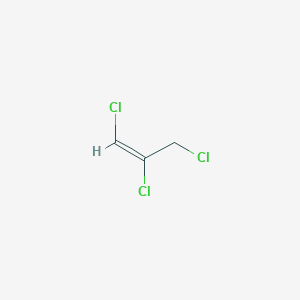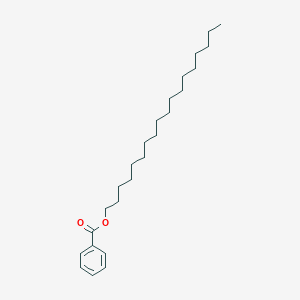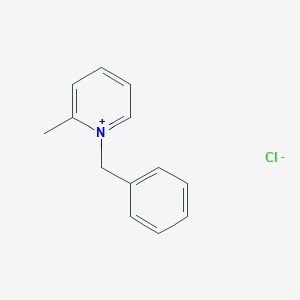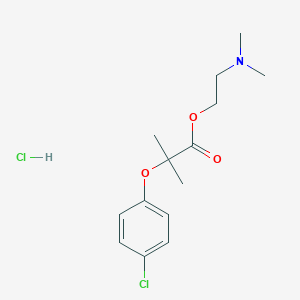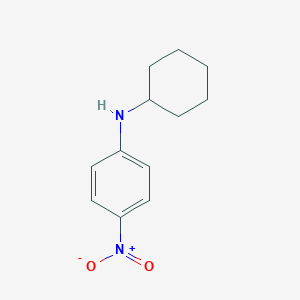
Óxido de bismuto y tungsteno (Bi2W3O12)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth tungsten oxide (Bi2W3O12) is an inorganic compound that belongs to the family of bismuth-based oxides It is known for its unique structural, electrical, and photocatalytic properties
Aplicaciones Científicas De Investigación
Bismuth tungsten oxide has a wide range of scientific research applications:
Photocatalysis: It is used as a photocatalyst for the degradation of organic pollutants in water and air. Its ability to absorb visible light makes it effective in environmental remediation.
Electronics: Due to its unique electrical properties, bismuth tungsten oxide is explored for use in electronic devices, including sensors and capacitors.
Medicine: Research is ongoing into its potential use in medical applications, such as antimicrobial agents and drug delivery systems.
Industry: It is used in the production of pigments and as a catalyst in various industrial chemical reactions.
Mecanismo De Acción
Target of Action
Bismuth tungsten oxide (Bi2W3O12) primarily targets organic compounds and pollutants in the environment . It is extensively used in various organic transformations, including degradation and CO2 reduction . In particular, it has been employed as a catalyst in multicomponent reactions .
Mode of Action
Bi2W3O12 interacts with its targets through a process known as photocatalysis . When exposed to light, Bi2W3O12 can initiate the separation of space charges between electrons on the conduction band (CB) and holes on the valence band (VB) . This leads to the production of active particles, such as hydroxyl radicals (.OH), which have strong oxidizing properties . These radicals can quickly interact with and decompose the target compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bi2W3O12 is the oxidation process . In this process, target compounds undergo oxidation or dehydrogenation to become other compounds . For example, alcohols can be transformed into aldehydes and ketones .
Pharmacokinetics
Its effectiveness and bioavailability are influenced by its physical properties and synthesis conditions . For instance, the photocatalytic activity of Bi2W3O12 can be enhanced by controlling the pH and hydrothermal reaction time during its synthesis .
Result of Action
The action of Bi2W3O12 results in the degradation of target compounds . For instance, it has been shown to degrade tetracycline, an antibiotic, with an efficiency of 85% after 2 hours of radiation . Moreover, Bi2W3O12 demonstrates promising electrocatalytic properties, making it a potential candidate for fuel cells.
Action Environment
The action, efficacy, and stability of Bi2W3O12 are influenced by environmental factors such as light and pH . Its photocatalytic activity requires light, and its effectiveness can be enhanced under visible-light irradiation . Additionally, the pH of the environment can affect the morphology and photocatalytic activity of Bi2W3O12 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth tungsten oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves the solid-state reaction of bismuth oxide (Bi2O3) and tungsten oxide (WO3) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich atmosphere to ensure complete oxidation.
Another method is hydrothermal synthesis, where bismuth nitrate (Bi(NO3)3) and sodium tungstate (Na2WO4) are dissolved in water and subjected to high temperatures and pressures in an autoclave. This method allows for better control over the particle size and morphology of the resulting bismuth tungsten oxide.
Industrial Production Methods
Industrial production of bismuth tungsten oxide often involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, bismuth oxide and tungsten oxide, are mixed in stoichiometric ratios and heated in a rotary kiln or a similar high-temperature furnace. The resulting product is then ground to the desired particle size and purified if necessary.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its photocatalytic properties make it particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation.
Common Reagents and Conditions
In oxidation reactions, bismuth tungsten oxide is often used in conjunction with hydrogen peroxide (H2O2) or other oxidizing agents. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making them environmentally friendly.
Major Products Formed
The major products formed from the oxidation reactions involving bismuth tungsten oxide include carbon dioxide (CO2) and water (H2O), especially when organic pollutants are degraded. In reduction reactions, the compound can facilitate the conversion of nitro compounds to amines.
Comparación Con Compuestos Similares
Similar Compounds
- Bismuth vanadate (BiVO4)
- Bismuth molybdate (Bi2MoO6)
- Tungsten trioxide (WO3)
Uniqueness
Bismuth tungsten oxide stands out due to its unique combination of bismuth and tungsten, which imparts distinct photocatalytic and electrical properties. Compared to bismuth vanadate and bismuth molybdate, bismuth tungsten oxide has a narrower band gap, allowing it to absorb a broader spectrum of visible light. This makes it more efficient in photocatalytic applications. Additionally, its stability and ease of synthesis make it a preferred choice for various industrial and research applications.
Propiedades
IUPAC Name |
dibismuth;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFQTYMTGPFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9W2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-87-4, 37220-39-6 |
Source


|
| Record name | Bismuth tungsten oxide (Bi2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth tungsten oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
